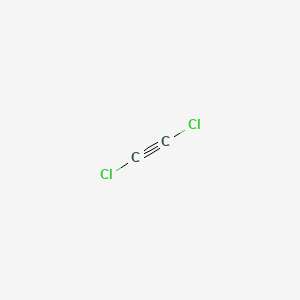
Dichloroacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloroacetylene is an organochlorine compound.
Volatile oil with a disagreeable, sweetish odor. Mp: -68 to -65°C; bp: 32-34°C. Density: 1.38 g cm-3. Is not produced commercially.
Applications De Recherche Scientifique
Therapeutic Applications
DCA has been investigated primarily for its pharmacological properties, particularly as an inhibitor of pyruvate dehydrogenase kinase (PDK). This inhibition leads to several therapeutic applications:
- Treatment of Mitochondrial Disorders : DCA is used to treat inherited mitochondrial disorders that result in lactic acidosis. By restoring aerobic metabolism, DCA helps ameliorate symptoms associated with these conditions .
- Cancer Therapy : DCA has shown promise in cancer treatment by reversing the Warburg effect in cancer cells, thereby promoting aerobic glycolysis. This effect is particularly beneficial in solid tumors where metabolic dysregulation is prevalent .
- Pulmonary Hypertension : Research indicates that DCA may have therapeutic potential in treating pulmonary hypertension by modulating metabolic pathways .
- Nephroprotective Effects : Recent studies have demonstrated that DCA can mitigate nephrotoxicity induced by cisplatin, a common chemotherapeutic agent. It does this by inhibiting specific apoptotic pathways and promoting mitochondrial function .
Chemical Reactivity and Industrial Applications
Dichloroacetylene's reactivity makes it useful in various chemical processes:
- Synthesis of Other Compounds : DCA can serve as an intermediate in the synthesis of more complex organochlorine compounds. Its electrophilic nature allows it to participate in nucleophilic addition reactions, making it valuable for producing various chemical derivatives .
- Reagent in Organic Chemistry : DCA is utilized as a reagent for generating other reactive intermediates, such as vinylidene chloride. Its ability to react vigorously with nucleophiles expands its utility in organic synthesis .
Toxicological Considerations
While DCA has several applications, it is essential to consider its toxicity:
Summary Table of Applications
Propriétés
Numéro CAS |
7572-29-4 |
|---|---|
Formule moléculaire |
C2Cl2 |
Poids moléculaire |
94.92 g/mol |
Nom IUPAC |
1,2-dichloroethyne |
InChI |
InChI=1S/C2Cl2/c3-1-2-4 |
Clé InChI |
ZMJOVJSTYLQINE-UHFFFAOYSA-N |
SMILES |
C(#CCl)Cl |
SMILES canonique |
C(#CCl)Cl |
Point d'ébullition |
90 °F at 760 mm Hg (Explodes) (NIOSH, 2016) 33.0 °C 33 °C 32 °C (explodes) 90°F (explodes) 90°F (Explodes) |
Color/Form |
Colorless oil Liquid (or colorless gas at elevated temperatures) |
Densité |
1.26 (NIOSH, 2016) 1.261 at 20 °C Relative density (water = 1): 1.2 1.26 |
melting_point |
-87 to -58 °F (NIOSH, 2016) -66.0 °C -66 to -64 °C -66 °C -58 to -87°F |
Key on ui other cas no. |
7572-29-4 |
Description physique |
Volatile oil with a disagreeable, sweetish odor. Mp: -68 to -65°C; bp: 32-34°C. Density: 1.38 g cm-3. Is not produced commercially. OILY LIQUID WITH CHARACTERISTIC ODOUR. Volatile oil with a disagreeable, sweetish odor. Volatile oil with a disagreeable, sweetish odor. [Note: A gas above 90°F. DCA is not produced commercially.] |
Pictogrammes |
Explosive; Health Hazard |
Durée de conservation |
Fireproof. Separated from strong acids and oxidants. Cool. Well closed. Keep in a well-ventilated room. Acetylene is used as a stabilizer; in the presence of trichloroethylene its stability is considerably increased. |
Solubilité |
Insoluble in water; soluble in ethanol, diethyl ether and acetone Solubility in water: none |
Synonymes |
dichloroacetylene dichloroethyne |
Densité de vapeur |
Relative vapor density (air = 1): 3.3 |
Pression de vapeur |
570 mm Hg @ 25 °C /Estimated/ |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















